molecular formula C13H22N2 B13293628 (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine

(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine

Cat. No.: B13293628
M. Wt: 206.33 g/mol
InChI Key: PLYKWHPRSPOZOX-UHFFFAOYSA-N
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Description

(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine is a branched aliphatic amine derivative containing a pyridin-3-yl substituent. Its structure comprises a pyridine ring attached to an ethylamine backbone, which is further linked to a 4-methylpentan-2-yl group.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

4-methyl-N-(1-pyridin-3-ylethyl)pentan-2-amine

InChI

InChI=1S/C13H22N2/c1-10(2)8-11(3)15-12(4)13-6-5-7-14-9-13/h5-7,9-12,15H,8H2,1-4H3

InChI Key

PLYKWHPRSPOZOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)NC(C)C1=CN=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine typically involves the reaction of 4-methylpentan-2-amine with 1-(pyridin-3-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine , differing primarily in their substituent groups or chain configurations:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Evidence References
(Pentan-3-yl)[1-(pyridin-3-yl)ethyl]amine Shorter aliphatic chain (pentan-3-yl) C12H19N2 191.29
(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine Branched chain (3-methylbutan-2-yl) C12H20N2 192.30
N-[1-(Pyridin-3-yl)ethyl]cyclopropanamine Cyclopropane substituent C9H13N2 149.22
Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine Aromatic substituent (4-methylphenyl) C16H20N2 240.34
3-(1H-Indol-1-yl)propylamine Indole substituent instead of pyridine C17H26N2 258.41

Structural and Physicochemical Differences

Chain Length and Branching The 4-methylpentan-2-yl group in the target compound provides a longer and more branched aliphatic chain compared to pentan-3-yl (linear) or 3-methylbutan-2-yl (shorter branching). Cyclopropanamine analogs (e.g., N-[1-(pyridin-3-yl)ethyl]cyclopropanamine) exhibit higher ring strain and rigidity, which may influence binding interactions in biological systems .

Aromatic vs. Aliphatic Substituents

  • Compounds like ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine introduce aromaticity, which can enhance π-π stacking interactions but may reduce metabolic stability compared to purely aliphatic analogs .
  • Pyridine-containing analogs (e.g., the target compound) leverage the nitrogen atom for hydrogen bonding, a feature absent in indole-substituted derivatives (e.g., 3-(1H-Indol-1-yl)propylamine ) .

Synthetic Accessibility

  • Reductive amination using sodium triacetoxyborohydride (STAB) is a common method for synthesizing such amines, as seen in related compounds (e.g., N-{(1R,3S)-3-isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine ) . However, steric hindrance from branched chains (e.g., 4-methylpentan-2-yl) may reduce reaction yields compared to linear analogs.

Biological Activity

The compound (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine is a significant organic molecule characterized by its unique structural features, including a branched alkyl chain and a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a building block for various pharmaceutical applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Molecular Formula : C13H22N2
  • Molecular Weight : 206.33 g/mol
  • IUPAC Name : (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine

The compound's structure contributes to its pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) characteristics. The sterically hindered amine motif may enhance its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors. While specific data on the binding affinity of (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine is limited, it is hypothesized that it may exhibit relevant interactions with receptors involved in neuropharmacology.

Pharmacological Profile

The pharmacological profile of similar compounds suggests potential activities such as:

  • Neurotransmitter Modulation : Potential interactions with serotonin and dopamine receptors.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds. Here are some notable findings:

  • Neuropharmacological Studies :
    • A study on analogs showed significant binding affinity to serotonin receptors, suggesting potential antidepressant effects .
    • Another investigation highlighted the role of similar compounds in modulating dopamine pathways, which could be relevant for treating disorders like schizophrenia .
  • Toxicological Assessments :
    • Toxicity studies indicated a low acute toxicity profile for related compounds, with LD50 values suggesting safety at therapeutic doses .
    • Ames tests confirmed that these compounds do not exhibit mutagenic properties, supporting their safety for further development .

Comparative Analysis with Related Compounds

To better understand the unique properties of (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(2-methylpentan-2-yl)pyridin-3-amineC13H22N2Similar branched chain but different pyridine substitution
2-methyl-3-(pyrrolidin-1-yl)propan-1-amineC11H18N2Contains a pyrrolidine ring instead of a pyridine ring
N-Methyl-1-(pyridin-2-yl)propan-2-amineC9H14N2Smaller structure but shares pyridine functionality

Q & A

Q. What are the optimal synthetic routes for (4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation or coupling strategies. For example, palladium or copper catalysts (e.g., Pd/C or CuI) in solvents like DMF or toluene under inert atmospheres (N₂ or Ar) are effective for forming pyridine-amine linkages . Temperature control (60–100°C) and stoichiometric optimization of reactants (e.g., 1.2–1.5 equivalents of pyridinyl derivatives) minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, LC-MS (ESI or APCI) for molecular weight validation, and FT-IR to identify functional groups (e.g., C-N stretching at ~1250 cm⁻¹) . X-ray crystallography (if crystalline) resolves absolute configuration, as demonstrated for analogous pyridine derivatives . High-resolution mass spectrometry (HRMS) further validates molecular formula accuracy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact biological activity, and what methodologies enable systematic structure-activity relationship (SAR) studies?

  • Methodological Answer : Modify the pyridin-3-yl group (e.g., fluorination at the 4-position) or the 4-methylpentan-2-yl chain (e.g., branching or elongation) to assess effects on receptor binding or lipophilicity. Test derivatives in in vitro assays (e.g., IC₅₀ determination against target enzymes) and compare with computational parameters (e.g., logP, polar surface area) . For example, fluorinated analogs in related compounds showed enhanced antiviral activity due to improved membrane permeability .

Q. How can conflicting biological assay data (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer : Address variability by standardizing assay conditions:
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) to confirm target engagement .
  • Control for compound stability (e.g., pre-incubation in assay buffer with LC-MS monitoring) .
  • Apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify outliers and validate replicates .

Q. What computational strategies predict pharmacokinetic properties (e.g., bioavailability, metabolic stability) of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with cytochrome P450 enzymes or transporters . QSAR models trained on logD, pKa, and topological polar surface area (TPSA) predict absorption and blood-brain barrier penetration . For metabolic stability, simulate phase I/II metabolism with software like MetaSite .

Q. How can reaction by-products be minimized during scale-up synthesis?

  • Methodological Answer : Optimize catalyst loading (e.g., 5–10 mol% Pd/C) and solvent choice (e.g., toluene for improved regioselectivity) to suppress side reactions . Implement inline FT-IR or HPLC monitoring for real-time reaction control. For workup, employ liquid-liquid extraction (e.g., dichloromethane/water) to remove polar impurities .

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